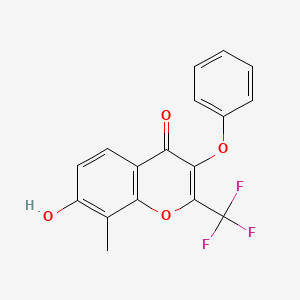![molecular formula C22H15F3O5 B3965172 [3-Naphthalen-2-yloxy-4-oxo-2-(trifluoromethyl)-4a,8a-dihydrochromen-7-yl] acetate](/img/structure/B3965172.png)
[3-Naphthalen-2-yloxy-4-oxo-2-(trifluoromethyl)-4a,8a-dihydrochromen-7-yl] acetate
Overview
Description
[3-Naphthalen-2-yloxy-4-oxo-2-(trifluoromethyl)-4a,8a-dihydrochromen-7-yl] acetate is a complex organic compound that features a naphthalene ring, a chromenone core, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Naphthalen-2-yloxy-4-oxo-2-(trifluoromethyl)-4a,8a-dihydrochromen-7-yl] acetate typically involves multi-step organic reactions. One common method is the [2+2+2] cycloaddition reaction, which is highly efficient for preparing complex polycyclic compounds . This reaction is often catalyzed by transition metals such as cobalt, nickel, iridium, or rhodium, in the presence of chiral ligands to achieve high stereoselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for the efficient synthesis of this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
[3-Naphthalen-2-yloxy-4-oxo-2-(trifluoromethyl)-4a,8a-dihydrochromen-7-yl] acetate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetate group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Water radical cations under ambient conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quaternary ammonium cations, while reduction can produce alcohols or amines.
Scientific Research Applications
[3-Naphthalen-2-yloxy-4-oxo-2-(trifluoromethyl)-4a,8a-dihydrochromen-7-yl] acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of [3-Naphthalen-2-yloxy-4-oxo-2-(trifluoromethyl)-4a,8a-dihydrochromen-7-yl] acetate involves its interaction with specific molecular targets and pathways. For instance, it may bind to nuclear receptors or enzymes, leading to changes in gene expression or metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride, used for fluid resuscitation.
2-Methyl-4-{{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxy}acetic acid: A compound that acts as a peroxisome proliferator-activated receptor agonist and is involved in regulating inflammation.
Uniqueness
What sets [3-Naphthalen-2-yloxy-4-oxo-2-(trifluoromethyl)-4a,8a-dihydrochromen-7-yl] acetate apart is its unique combination of a naphthalene ring, a chromenone core, and a trifluoromethyl group. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[3-naphthalen-2-yloxy-4-oxo-2-(trifluoromethyl)-4a,8a-dihydrochromen-7-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3O5/c1-12(26)28-16-8-9-17-18(11-16)30-21(22(23,24)25)20(19(17)27)29-15-7-6-13-4-2-3-5-14(13)10-15/h2-11,17-18H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYNSHKCRKTGEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2E)-3-phenylprop-2-en-1-yl]-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B3965090.png)
![1-[(4-chlorophenoxy)acetyl]-2-[(4-methylbenzyl)thio]-1H-benzimidazole](/img/structure/B3965094.png)
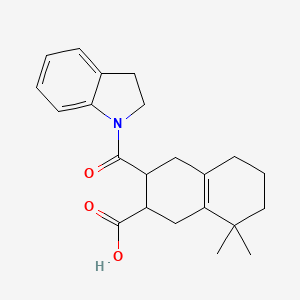
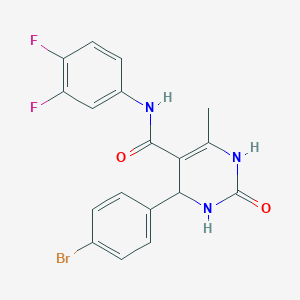
![7-(1-phenyl-1H-pyrazol-4-yl)-8-(trifluoromethyl)-6H-[1,3]dioxolo[4,5-h]chromen-6-one](/img/structure/B3965120.png)
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B3965125.png)
![3-[(4-NITROPHENYL)CARBAMOYL]-4-PHENYLBUTANOIC ACID](/img/structure/B3965135.png)
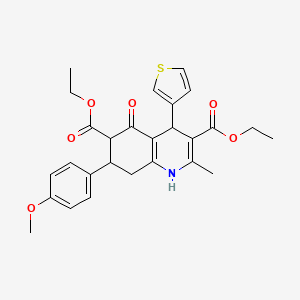
![4-{6-Amino-3-tert-butyl-5-cyano-1H,4H-pyrano[2,3-C]pyrazol-4-YL}-2-ethoxyphenyl 2,6-difluorobenzoate](/img/structure/B3965145.png)
![2-[3-({[2-(dimethylamino)-1-phenylethyl]amino}methyl)-2-methyl-1H-indol-1-yl]acetamide](/img/structure/B3965150.png)
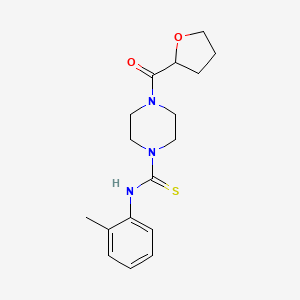
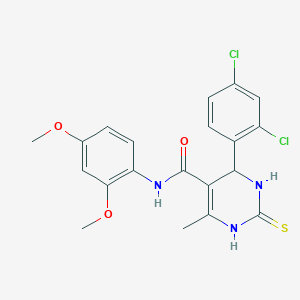
![N-[1-(1-ethylpropyl)-3-methyl-1H-pyrazol-5-yl]-3-(1H-pyrazol-1-yl)butanamide](/img/structure/B3965182.png)
